molecular formula C18H27ClN2O3 B566793 tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1243481-60-8

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride

Cat. No.: B566793
CAS No.: 1243481-60-8
M. Wt: 354.875
InChI Key: IYEWEOVWGXSXQF-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Compounds in Chemical Research

The development of spirocyclic compounds traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first established the nomenclature and fundamental understanding of these twisted molecular structures. The term "spiro" derives from the Latin word meaning a twist or coil, aptly describing the characteristic structural feature where two or more rings are linked together by a single common atom, typically a quaternary carbon. This foundational work established the theoretical framework that would eventually lead to the sophisticated spirocyclic architectures observed in contemporary chemical research.

The historical progression of spirocyclic chemistry reveals a remarkable evolution from simple bicyclic systems to complex polycyclic frameworks. One of the earliest isolated spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner, although its structure was initially misidentified as hydroazulenic rather than a spiro[4.5]decane system. This structural misassignment was only corrected through total synthesis by Marshall and colleagues in 1968, highlighting the analytical challenges that historically accompanied spirocyclic chemistry.

The field has matured significantly since the 1970s, when many spirocyclic compound structures were first elucidated. Modern spirocyclization methods demonstrate enhanced efficiency and enantioselectivity compared to their historical predecessors. For instance, Diels-Alder spirocyclizations that were first attempted in 1975 have been re-examined in 2013 with dramatically improved selectivity, achieving selective synthesis of single isomers rather than producing mixtures of four isomers.

Contemporary research has revealed that spirocyclic compounds possess inherent three-dimensional characteristics that provide distinct advantages in molecular design. The quaternary carbon structures of spirocycles contribute to higher fractional saturation (Fsp3) values, which correlate with improved drug-like properties and enhanced exploration of three-dimensional chemical space. This historical evolution demonstrates how spirocyclic chemistry has transformed from a curiosity of structural organic chemistry to a cornerstone of modern molecular design.

Significance of Spirochroman-Piperidine Structures in Organic Chemistry

Spirochroman-piperidine structures represent a particularly sophisticated class of spirocyclic compounds that combine the pharmaceutical relevance of piperidine rings with the structural complexity of chroman systems. The synthesis of spiropiperidines has become an increasingly important area of research, with multiple synthetic strategies developed to access these valuable frameworks. These structures can be categorized based on the position of the spiro center relative to the piperidine ring, with 2-, 3-, and 4-spiropiperidines each presenting unique synthetic challenges and opportunities.

The significance of spirochroman-piperidine structures in organic chemistry extends beyond their synthetic complexity to encompass their unique conformational properties. The spiro junction creates a naturally occurring three-dimensional structure that reduces conformational entropy penalties associated with target binding while producing diverse three-dimensional molecular shapes. This architectural feature distinguishes spirochroman-piperidine systems from planar aromatic heterocycles, providing enhanced conformational flexibility that allows adaptation to various biological targets.

Research has demonstrated that spirocyclic scaffolds offer superior balance between conformational rigidity and flexibility compared to linear scaffolds. This characteristic is particularly evident in spirochroman-piperidine structures, where the perpendicular arrangement of the ring systems suppresses π-system interactions, enhances solubility, and prevents excimer formation commonly observed in planar aromatic systems. The cross-shaped molecular structure and inherent rigidity of these compounds lead to enhanced entanglement in the amorphous solid state, inhibiting crystallization and contributing to their unique physical properties.

The utilization of spirochroman-piperidine structures in chemical research has been facilitated by advances in synthetic methodology. Approaches to 3-spiropiperidines, for example, employ diverse strategies including palladium-mediated cyclizations, asymmetric Michael additions, cycloadditions, and multicomponent reactions. These methodological advances have enabled the preparation of libraries of spirocyclic scaffolds intended for biological screening, with each scaffold featuring multiple points of orthogonal diversification.

Nomenclature and Classification of tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The prefix "spiro" denotes the presence of two rings connected through a single common atom, with square brackets containing numerical descriptors that specify the ring sizes and substitution patterns.

The compound's systematic name can be deconstructed to reveal its structural components: the "chroman" portion indicates a benzopyran ring system, while "piperidine" designates the six-membered nitrogen-containing heterocycle. The numerical descriptors [chroman-2,4'-piperidine] specify that the spiro junction occurs at position 2 of the chroman ring and position 4 of the piperidine ring, with the prime notation distinguishing between the two ring systems.

The molecular formula of the hydrochloride salt is C18H27ClN2O3, with a molecular weight of 354.9 grams per mole. The compound exists as the hydrochloride salt of tert-butyl 4-amino-3,4-dihydrospiro(1-benzopyran-2,4'-piperidine)-1'-carboxylate, reflecting the protonation state that enhances solubility and stability characteristics. The Chemical Abstracts Service registry number 1243481-60-8 provides unique identification for this specific salt form.

Position numbering in spirocyclic systems follows established conventions, beginning with an atom of the smaller ring adjacent to the spiroatom, proceeding through that ring, then through the spiroatom itself, and finally around the atoms of the larger ring. In this compound, the systematic numbering accounts for both the amino substituent at position 4 of the chroman ring and the tert-butoxycarbonyl protecting group on the piperidine nitrogen.

The classification of this compound within broader chemical taxonomy places it among spirocyclic scaffolds used in medicinal chemistry research. The compound represents a bicyclic spirocyclic system with heterocyclic components, specifically combining a benzopyran-derived chroman ring with a saturated piperidine ring. The presence of both amino and carboxylate protecting groups classifies it as a protected amino acid derivative or synthetic intermediate.

Current Research Landscape and Academic Interest

The current research landscape surrounding this compound reflects the broader expansion of spirocyclic chemistry in contemporary chemical research. Academic interest in spirocyclic scaffolds has intensified significantly, driven by their potential applications in drug discovery and their unique three-dimensional architectures. Recent literature demonstrates a substantial increase in publications focusing on spirocyclic compounds, with particular emphasis on their synthetic accessibility and biological applications.

Contemporary research efforts have concentrated on developing efficient synthetic methodologies for accessing spirocyclic scaffolds with diverse substitution patterns. The preparation of families of spirocyclic scaffolds, including compounds structurally related to this compound, has become a priority for researchers seeking to explore chemical space through parallel synthesis approaches. These efforts have resulted in the development of 17 novel racemic spirocyclic scaffolds intended for compound library creation and biological screening.

Research findings indicate that spirocyclic compounds demonstrate superior properties compared to their non-spirocyclic counterparts in multiple dimensions. Studies examining changes in physicochemical properties as well as in vitro and in vivo absorption, distribution, metabolism, and elimination characteristics have consistently shown advantages for spirocyclic scaffolds. The impact of spirocycles on potency and selectivity, including stereochemical considerations, has become a focal point of contemporary medicinal chemistry research.

Recent in vivo advances in spirocyclic scaffold applications span multiple therapeutic areas, including neurological disorders, infectious diseases, metabolic conditions, and cancer. The period from 2017 to 2021 has witnessed particularly robust growth in spirocyclic compound development, with numerous compounds progressing through preclinical evaluation stages. This expansion reflects both improved synthetic accessibility and enhanced understanding of structure-activity relationships within spirocyclic frameworks.

The academic interest in compounds like this compound is further evidenced by their incorporation into chemical databases and commercial availability from research chemical suppliers. The compound appears in multiple chemical databases, including PubChem, and is available from specialized chemical suppliers, indicating sustained research demand and commercial viability as a research tool.

Current research trajectories suggest continued expansion of spirocyclic chemistry applications, with particular emphasis on developing new synthetic methodologies and exploring novel biological targets. The field benefits from advances in high-throughput synthesis and computational techniques that enable rapid optimization studies and structural modifications. These technological developments position spirocyclic scaffolds, including this compound, at the forefront of contemporary chemical research endeavors.

Properties

IUPAC Name

tert-butyl 4-aminospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-14(19)13-6-4-5-7-15(13)22-18;/h4-7,14H,8-12,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWEOVWGXSXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855966
Record name tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243481-60-8
Record name tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Aminopiperidine

The synthesis of the 4-aminopiperidine fragment typically begins with N-benzyl-4-piperidone (Scheme 1). In a patented method, N-benzyl-4-piperidone undergoes condensation with trimethyl orthoformate in methanol under acidic conditions (e.g., ammonium chloride or p-toluenesulfonic acid) to form an imine intermediate. Subsequent catalytic hydrogenation (Pd/C, H₂) removes the benzyl group while reducing the imine to a secondary amine, yielding 4-Boc-aminopiperidine in 82–89% yield.

Critical Parameters :

  • Orthoformate Selection : Trimethyl orthoformate outperforms triethyl variants due to faster methanol elimination.

  • Acid Catalyst Load : 1–5 mol% of p-toluenesulfonic acid minimizes side reactions.

Spirocyclization via Nucleophilic Aromatic Substitution

A common approach to assemble the spirocycle involves reacting Boc-protected 4-aminopiperidine with a functionalized chroman precursor. For example, 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline reacts with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate under basic conditions (K₂CO₃ or CsF) to form the spiro linkage.

Reaction Conditions and Yields :

BaseSolventTemperatureTimeYieldSource
K₂CO₃NMP/H₂O100–105°C24 h95%
CsFDMA85°C18 h58–60%
K₂CO₃Ethanol/H₂OReflux16.5 h84%

Mechanistic Insight : The mesylate leaving group facilitates an SN2 mechanism, with polar aprotic solvents (e.g., NMP) enhancing nucleophilicity of the piperidine oxygen.

Alternative Route: Amide Coupling and Cyclization

Der Pharma Chemica reports an alternative method using 4-oxo-4H-chromene-3-carboxylic acid and N-Boc-4-aminopiperidine. The carboxylic acid is activated with N-ethyl-N’-dimethylaminopropylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, forming an amide intermediate. Subsequent cyclization under acidic or thermal conditions generates the spirochroman-piperidine system in 65–72% yield.

Advantages :

  • Avoids harsh bases, preserving acid-sensitive functional groups.

  • Enables late-stage diversification via amide bond formation.

Final Hydrochloride Salt Formation

The free base of the spirocyclic compound is treated with HCl in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields the final product with >98% purity, as confirmed by LC-MS and ¹H NMR.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 9.59 (s, 1H, NH), 4.75 (m, 1H, OCH), 3.95 (s, 3H, OCH₃), 1.42 (s, 9H, Boc).

  • LC-MS (ESI) : m/z 503.1 [M+H]⁺, consistent with C₂₅H₂₉ClFN₄O₄.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • NMP vs. DMA : N-methylpyrrolidone (NMP) affords higher yields (95%) compared to dimethylacetamide (DMA, 58–60%) due to better solubility of intermediates.

  • Stepwise Reagent Addition : Incremental addition of CsF and mesylate reduces side reactions (e.g., over-alkylation), improving yield by 12–15%.

Purification Techniques

  • Chromatography : Silica gel chromatography with methanol/dichloromethane (1:25) effectively removes unreacted starting materials.

  • Crystallization : Ethanol/water mixtures yield crystalline product with minimal residual solvents .

Biological Activity

tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride (CAS Number: 1243481-60-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H27ClN2O3 and a molecular weight of 354.87 g/mol. Its structure features a spirocyclic framework that is characteristic of many biologically active compounds.

Pharmacological Properties

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives of similar structures can enhance cognitive function and reduce neuroinflammation in animal models .
  • Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties. Compounds with similar scaffolds have been shown to modulate pain pathways effectively .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and cardiovascular disorders .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Modulation of neurotransmitter systems (e.g., acetylcholine) which could explain its cognitive-enhancing effects.
  • Interaction with inflammatory pathways, potentially reducing cytokine release and promoting neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects in an Alzheimer's mouse model using similar spirocyclic compounds, enhancing cognitive function and reducing amyloid plaque formation .
Study 2Investigated the analgesic properties of related compounds in pain models, showing significant reduction in pain response compared to controls .
Study 3Evaluated antioxidant activity in vitro, revealing a capacity to scavenge free radicals effectively .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Antinociceptive Activity : Research indicates that derivatives of this compound exhibit antinociceptive properties, suggesting its potential use in pain management. A study demonstrated that similar compounds showed significant inhibition of pain responses in animal models .

Neuropharmacology

Given its structural similarity to other neuroactive compounds, tert-butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride is being explored for cognitive enhancement and neuroprotection.

  • Cognitive Improvement : In studies focusing on Alzheimer’s disease models, compounds with similar frameworks have been shown to reduce amyloid-beta plaques and improve cognitive function in mice . This suggests that the compound may have similar neuroprotective effects.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Synthetic Pathways : It can be used as a building block for synthesizing various derivatives that may possess enhanced biological activities. The ability to modify the side chains allows for the exploration of structure-activity relationships (SAR) in drug design.

Case Study 1: Antinociceptive Activity

A study published in ResearchGate evaluated the antinociceptive effects of various spirocyclic compounds, including this compound. The results indicated a dose-dependent reduction in pain response, suggesting its utility in developing analgesics.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, researchers investigated the effects of different derivatives of this compound on cognitive function and amyloid-beta accumulation. The findings suggested that these derivatives could ameliorate cognitive deficits and reduce plaque formation, indicating potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride
  • CAS No.: 1243481-60-8
  • Molecular Formula : C₁₈H₂₇ClN₂O₃
  • Molecular Weight : 354.87 g/mol
  • Synonyms: QC-5100; 4-Amino-3,4-dihydro-spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid 1,1-dimethylethyl ester .

Key Properties :

  • Physical Form : Hydrochloride salt (improves water solubility compared to free base).
  • Storage : Stable at room temperature when sealed in dry conditions; short-term storage at -20°C or -80°C recommended for solutions .
  • Applications: Primarily used in pharmaceutical research, particularly in anticancer and central nervous system (CNS) drug discovery due to its spirocyclic scaffold and amino functionality .

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Spiro[chroman-2,4'-piperidine] Derivatives

Compound Name Substituent CAS No. Molecular Weight Key Features References
This compound 4-NH₂ (amino) 1243481-60-8 354.87 Hydrochloride salt; enhanced solubility; potential for hydrogen bonding.
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Cl, 4-O (ketone) 1011482-37-3 351.83 Chlorine substituent increases lipophilicity; ketone group may limit bioavailability.
tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 4-O (ketone) 849928-22-9 317.38 Lacks amino group; used as an intermediate in synthesis.
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Br, 4-O 690632-38-3 396.27 Bromine enhances electrophilicity; potential for nucleophilic substitution.

Functional Implications :

  • Amino Group (4-NH₂): Enhances hydrogen bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors) compared to oxo or halogenated analogs .
  • Ketone Group (4-O) : Reduces basicity and may limit solubility; often used as a synthetic precursor for further functionalization .

Key Observations :

  • Halogenated derivatives (e.g., 6-Cl, 6-Br) may pose additional toxicity risks due to reactive substituents.
  • Hydrochloride salts improve handling stability but require precautions against inhalation and skin contact .

Crystallographic and Conformational Analysis

  • Piperidine Ring Conformation : In tert-butyl-protected spiro compounds, the piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .
  • Solid-State Interactions: The tert-butyl group influences crystal packing by introducing steric bulk, while the amino group participates in hydrogen-bonded networks, enhancing crystalline stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride, and how can yield be maximized?

  • Methodology :

  • Step 1 : React N-Boc piperidone with 2-hydroxyacetophenone in anhydrous methanol under reflux conditions (12–24 hours) .
  • Step 2 : Purify the crude product via acid-base extraction (wash with 1 N HCl and 1 N NaOH) and solvent evaporation.
  • Step 3 : Remove the Boc-protecting group using trifluoroacetic acid (TFA) in dichloromethane (5 hours, room temperature) .
  • Key Parameters : Solvent choice (methanol for reflux), reaction time, and TFA stoichiometry. Typical yields range from 75–85% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H NMR peaks (e.g., δ 7.90 for aromatic protons) to confirm spirocyclic structure .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ observed at 318.1631 vs. calculated 317.1627) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: R-factor < 0.05 and convergence of thermal parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Exposure Control : Use fume hoods for dust/aerosol prevention (GHS H302, H315, H319, H335 classifications) .
  • Personal Protective Equipment (PPE) : Wear EN 166-certified goggles, nitrile gloves, and lab coats.
  • Spill Management : Avoid water contact; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the spirocyclic core?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., fluorine) at the chroman ring to enhance electrophilic reactivity .
  • Catalytic Systems : Test Pd/C or Cu(I)-ligand complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor reaction progress via TLC.
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants under varying temperatures (25–80°C) .

Q. What computational approaches are effective in predicting the conformational stability of the spirocyclic structure?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ring puckering using Cremer-Pople coordinates to quantify out-of-plane displacements .
  • Density Functional Theory (DFT) : Calculate energy barriers for spirocyclic ring interconversion (B3LYP/6-31G* basis set) .
  • Hydrogen Bond Analysis : Apply graph set notation (e.g., S(6)\text{S}(6) motifs) to map intermolecular interactions in crystal lattices .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., tert-butyl to cyclopropyl) .
  • Biological Assays : Test inhibitory activity against SHP2 phosphatase using fluorescence-based assays (IC50_{50} determination) .
  • Docking Studies : Use AutoDock Vina to model ligand-enzyme binding modes; validate with mutagenesis data .

Q. What strategies mitigate low yields during Boc-deprotection or salt formation steps?

  • Methodology :

  • Acid Optimization : Compare TFA, HCl/dioxane, and H2_2SO4_4 for Boc removal efficiency (monitor via 1H^1H NMR).
  • Counterion Screening : Test hydrochloride, sulfate, and triflate salts for crystallinity (PXRD analysis) .
  • Workup Adjustments : Use cold ether for precipitation to reduce co-solvent impurities .

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